molecular formula C19H26N2O B7593031 Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone

Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone

Cat. No. B7593031
M. Wt: 298.4 g/mol
InChI Key: LELDGGZQJHPZIH-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone, also known as CMP or Compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is not fully understood, but several studies have suggested that the compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. For instance, Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been shown to exhibit several biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its structure can be easily modified to improve its potency and selectivity. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe candidate for preclinical studies. However, one limitation of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone. One direction is to investigate the potential of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore the structure-activity relationship of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone and its analogs to improve its potency and selectivity. Additionally, the development of novel drug delivery systems for Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion:
In conclusion, Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is a promising chemical compound with potential therapeutic applications. The compound has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. The synthesis of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone is relatively easy, and the compound has low toxicity in vitro and in vivo. However, further research is needed to fully understand the mechanism of action of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone involves a multi-step process that includes the reaction of 3-methylaniline with 4-bromo-1-cyclohexene to form 4-(3-methylanilino)cyclohexene. This intermediate is then reacted with 1-(4-piperidinyl)-2-propanone to form Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone. The synthesis of Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been reported in several research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and green chemistry approaches.

Scientific Research Applications

Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-15-6-5-9-18(14-15)20-17-10-12-21(13-11-17)19(22)16-7-3-2-4-8-16/h2-3,5-6,9,14,16-17,20H,4,7-8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELDGGZQJHPZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone

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